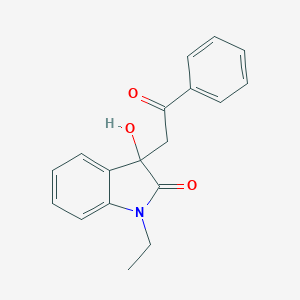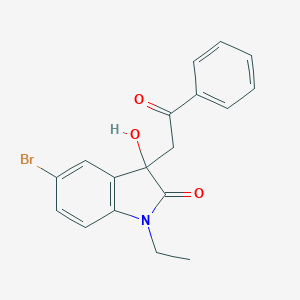![molecular formula C19H18N4O2S2 B307765 3-(Ethylsulfanyl)-7-propionyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307765.png)
3-(Ethylsulfanyl)-7-propionyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylsulfanyl)-7-propionyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoxazepines and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 3-(Ethylsulfanyl)-7-propionyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects
Studies have shown that 3-(Ethylsulfanyl)-7-propionyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and inhibit the growth of certain fungi. It has also been found to have neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(Ethylsulfanyl)-7-propionyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation is that the exact mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 3-(Ethylsulfanyl)-7-propionyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders. Another direction is to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, more studies are needed to fully understand the mechanism of action and to identify potential drug targets.
Synthesis Methods
The synthesis of 3-(Ethylsulfanyl)-7-propionyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been reported in the literature. The method involves the reaction of 2-thiophenecarboxylic acid with ethyl 2-bromoacetate to form ethyl 2-(2-thienyl)-2-oxoacetate. This intermediate is then reacted with thiosemicarbazide to form 3-(ethylsulfanyl)-7-propionyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine.
Scientific Research Applications
3-(Ethylsulfanyl)-7-propionyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal activities. It has also been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
3-(Ethylsulfanyl)-7-propionyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Molecular Formula |
C19H18N4O2S2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-(3-ethylsulfanyl-6-thiophen-2-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)propan-1-one |
InChI |
InChI=1S/C19H18N4O2S2/c1-3-15(24)23-13-9-6-5-8-12(13)16-17(20-19(22-21-16)26-4-2)25-18(23)14-10-7-11-27-14/h5-11,18H,3-4H2,1-2H3 |
InChI Key |
CWUDFZGTIZTYCL-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC)C4=CC=CS4 |
Canonical SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromo-6-ethoxyphenyl acetate](/img/structure/B307683.png)
![7-Butyryl-6-(2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307684.png)
![5-(2-Chloro-4,5-dimethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307685.png)
![7-Acetyl-3-(allylsulfanyl)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307686.png)
![7-Butyryl-6-(3-chlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307687.png)

![6-(3-Bromophenyl)-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307689.png)

![7-Butyryl-6-(4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307692.png)
![6-[5-(4-Bromophenyl)-2-furyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide](/img/structure/B307700.png)
![2,3-Dibromo-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B307701.png)
![3-(Allylsulfanyl)-10-bromo-6-{6-nitro-1,3-benzodioxol-5-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307702.png)
![2-Bromo-4-chloro-6-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307703.png)
![7-Acetyl-3-(allylsulfanyl)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307704.png)